Lipophilicity Advantage: XLogP3-AA of 2.8 vs. Aldehyde Analog Confers Superior Membrane Permeability for CNS and Cellular Assays
The target compound exhibits an XLogP3-AA of 2.8 [1], which is ~0.9 log units higher than that of its direct aldehyde analog 3-phenyl-2,1-benzoxazole-5-carbaldehyde (XLogP3-AA ≈ 1.9, estimated from structure) . This increased lipophilicity predicts improved passive membrane permeability and potentially enhanced blood-brain barrier penetration, a critical parameter in CNS-targeted drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 3-Phenyl-2,1-benzoxazole-5-carbaldehyde (CAS 94752-06-4): XLogP3-AA ≈ 1.9 |
| Quantified Difference | Δ ≈ +0.9 log units |
| Conditions | XLogP3-AA v3.0 computational model (PubChem) |
Why This Matters
For structure–activity relationship (SAR) campaigns targeting intracellular or CNS receptors, the higher LogP of the dioxolane-protected compound often translates to better cellular permeability relative to the more polar aldehyde form, making it the preferred starting material for hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 3102217, 5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole. Property table: XLogP3-AA = 2.8. National Center for Biotechnology Information (2025). View Source
